molecular formula C17H15N5 B11837193 N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine CAS No. 293739-01-2

N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine

Cat. No.: B11837193
CAS No.: 293739-01-2
M. Wt: 289.33 g/mol
InChI Key: ULVHNYVAMSYPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine (CAS 293739-01-2) is a chemical compound based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties . This scaffold is recognized as a novel scaffold in the search for anticancer agents, particularly against aggressive human cancers like cutaneous melanoma . The [1,2,4]triazolo[4,3-a]quinoxaline core is a fused triazole and quinoxaline fragment, which has demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and antifungal effects . Researchers are actively exploring functionalized [1,2,4]triazolo[4,3-a]quinoxalines as targeted inhibitors for epigenetic regulators, such as bromodomain-containing proteins, which are promising targets in diseases like acute myeloid leukemia . Furthermore, derivatives of this heterocyclic system have shown potential as antiviral agents, with some compounds exhibiting activity against viruses from the Herpesviridae family, such as Herpes Simplex Virus (HSV) . The compound is supplied for research purposes to investigate its potential mechanism of action and applications in drug discovery. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

293739-01-2

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

IUPAC Name

N,N-dimethyl-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C17H15N5/c1-21(2)16-17-20-19-15(12-8-4-3-5-9-12)22(17)14-11-7-6-10-13(14)18-16/h3-11H,1-2H3

InChI Key

ULVHNYVAMSYPPE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2N3C1=NN=C3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Quinoxaline-1,4-diones

A widely reported method involves reacting quinoxaline-1,4-dione derivatives with hydrazine hydrate to form triazoloquinoxalines. For instance, El-Attar et al. (2015) demonstrated that refluxing 1-methyl-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one with acetic anhydride followed by hydrazine hydrate yields 4-hydrazinyl intermediates, which undergo cyclization to form substituted triazoloquinoxalines. Adapting this approach, the introduction of a phenyl group at position 1 and a dimethylamine group at position 4 requires selective alkylation and amination steps.

Alkylation and Amination Strategies

Introducing the N,N-dimethylamine moiety typically involves nucleophilic substitution. Ethyl bromoacetate and potassium carbonate in dry acetone have been employed to alkylate the quinoxaline nitrogen, followed by treatment with dimethylamine under reflux conditions. For example, El-Attar et al. synthesized ethyl 2-(1-methyl-4-oxo-1,2,4-triazolo[4,3-a]quinoxalin-5(4H)-yl)acetate (Yield: 71%, M.P. 265–266°C) via alkylation, which could be functionalized further with dimethylamine.

Modern Methodologies for Functionalization

Recent advances emphasize eco-compatible catalysts and tandem reactions to enhance efficiency.

Palladium-Catalyzed Coupling Reactions

The Ullmann C–N coupling reaction has been explored to attach aryl and amine groups directly to the triazoloquinoxaline core. Cai and Ding (2012) demonstrated that N-(2-iodophenyl)propiolamides undergo azide-alkyne cycloaddition followed by palladium-catalyzed coupling to form triazoloquinoxalines. Applying this methodology, the dimethylamine group could be introduced via a Buchwald–Hartwig amination step using palladium catalysts and dimethylamine borane complexes.

Photoredox-Catalyzed Cyclization

Li et al. (2022) developed a photoredox-catalyzed [3 + 2] cyclization using quinoxalinones and hypervalent iodine(III) reagents. This method avoids harsh conditions and enables late-stage functionalization. For N,N-Dimethyl-1-phenyl derivatives, pre-functionalized quinoxalinones with dimethylamine groups could undergo cyclization to yield the target compound.

Optimization of Reaction Conditions

Yield and selectivity depend critically on solvent, temperature, and catalyst choice.

Solvent and Temperature Effects

El-Attar et al. achieved optimal yields (88%) for hydrazinyl intermediates using absolute ethanol under reflux. In contrast, dimethylformamide (DMF) facilitated higher solubility for bulky substrates but required longer reaction times (6–8 h). For photoredox methods, dichloroethane (DCE) provided superior reactivity compared to DMF.

Catalyst Screening

Palladium on alumina (5% wt) proved effective for nitro group reductions during triazoloquinoxaline synthesis, achieving yields up to 98%. Alternatively, copper(I) iodide catalyzed Ullmann couplings with dimethylamine derivatives, though with moderate efficiency (40–60% yield).

Spectroscopic Characterization and Validation

Structural confirmation relies on NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The dimethylamine protons in N,N-Dimethyl-1-phenyl derivatives appear as singlets near δ 3.02 ppm in ¹H-NMR, consistent with methyl groups attached to nitrogen. Aromatic protons from the phenyl and quinoxaline moieties resonate between δ 7.3–8.5 ppm, with coupling constants (J = 7.8–8.7 Hz) indicative of para-substitution.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • C=N stretch : 1632 cm⁻¹ (triazole ring)

  • C=O stretch : 1737 cm⁻¹ (ester intermediates)

  • N–H bend : 1570 cm⁻¹ (hydrazinyl intermediates)

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted triazoloquinoxalines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of triazoloquinoxaline compounds. N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine has shown significant activity against various strains of bacteria and fungi.

Case Study: Antimicrobial Evaluation

A study synthesized several derivatives of triazoloquinoxaline and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited potent activity against Gram-negative bacteria such as Pseudomonas aeruginosa, with some compounds demonstrating efficacy comparable to standard antibiotics like ampicillin. For instance, compounds 3 and 11b were reported to have double the activity of ampicillin against Pseudomonas aeruginosa .

CompoundActivity Against Pseudomonas aeruginosaActivity Against Candida albicans
32x ampicillinMild
11b2x ampicillinModerate
11dModerate50% of clotrimazole

Anticancer Properties

The compound has also been investigated for its anticancer potential. The structural features of triazoloquinoxaline derivatives contribute to their ability to inhibit cancer cell proliferation.

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative effects of various quinoxaline derivatives on human cancer cell lines (HCT-116 and MCF-7), several compounds demonstrated significant activity. The synthesized derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells, indicating their potential as anticancer agents .

Antitubercular Activity

The search for new antitubercular agents has led to the exploration of triazoloquinoxaline derivatives for their inhibitory effects against Mycobacterium tuberculosis.

Case Study: Inhibition Studies

Research has shown that certain derivatives exhibit promising antitubercular activity by targeting key metabolic pathways in the bacteria. A molecular hybridization approach was utilized to design compounds with enhanced inhibitory effects against the InhA target in Mycobacterium tuberculosis, showcasing the potential of these compounds as future therapeutic agents .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine involves its interaction with molecular targets such as DNA and specific receptors. For instance, it has been shown to intercalate DNA, thereby inhibiting the replication of viral and bacterial genomes . Additionally, it may act as an antagonist to certain receptors, contributing to its cytotoxic effects .

Comparison with Similar Compounds

The biological and chemical properties of N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be contextualized by comparing it with structurally analogous compounds. Key comparisons include:

Structural Analogues with Varying Amine Substituents
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Biological Activity References
N-Phenyl derivative (CAS 245039-20-7) -NHPh (4) C15H11N5 261.28 DNA intercalation; Topo II inhibition
N-Cyclopropyl-1-ethyl derivative -N(Cyclopropyl)-CH2CH3 (4,1) C14H15N5 253.30 Not explicitly reported
N-Cyclopentyl-1-methyl derivative -N(Cyclopentyl)-CH3 (4,1) C15H17N5 267.33 Anticancer (historical screening)
N-(3,5-Dimethoxyphenyl) derivative -N(3,5-(OCH3)2Ph) (4) C21H19N5O2 385.41 Autotaxin inhibition (IC50 = 2.67 µM)

Key Observations :

  • The N-phenyl derivative (CAS 245039-20-7) shares a similar triazoloquinoxaline core but lacks the dimethylamine group. It exhibits DNA intercalation and Topo II inhibition, suggesting that the phenyl group at position 4 enhances DNA-binding affinity .
  • The N,N-dimethyl variant likely improves metabolic stability compared to primary amines (e.g., -NHPh) due to reduced susceptibility to oxidative deamination .
  • Bulky substituents like cyclopentyl or cyclopropyl may hinder enzyme binding but could enhance selectivity for specific targets, as seen in the historical anticancer screening of the N-cyclopentyl derivative .
Analogues with Modified Aromatic Substituents
Compound Name Substituents (Position) Molecular Formula Activity Against Cell Lines (IC50) References
2-(Bis[1,2,4]triazolo)...acetamide -S-CH2-C(O)NH(4-FPh) (multiple) C20H12F3N7O2S Caco-2: <10 µM (apoptosis inducer)
7c (4-Fluorophenyl-pyrazolyl derivative) -NH(4-FPh-pyrazolyl) (4) C24H17FN7 HePG-2, Hep-2: Moderate activity
7e (p-Tolyl-pyrazolyl derivative) -NH(p-Tolyl-pyrazolyl) (4) C25H20N7 HePG-2, Hep-2: Lower activity

Key Observations :

  • Electron-withdrawing groups (e.g., -F in 7c) enhance cytotoxicity in cancer cell lines compared to electron-donating groups (e.g., -CH3 in 7e), likely due to increased DNA interaction .
  • The N,N-dimethyl-phenyl derivative may exhibit intermediate activity, balancing lipophilicity and steric effects.
Antimicrobial Activity Comparison
Compound Name Substituents MIC (µg/mL) Against S. aureus MIC Against C. albicans References
3-[(4-Bromophenylamino)-methyl]...bromide -Br, -OCH3 (multiple) 1.25 2.5
5c (5-Chlorofuran-2-yl derivative) -Cl (furan) Not reported 8.0 (vs. C. albicans)

Key Observations :

  • Halogenated derivatives (e.g., -Br, -Cl) show potent antimicrobial activity, possibly due to membrane disruption or enzyme inhibition .

Biological Activity

N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine is a compound belonging to the class of triazoloquinoxalines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinoxaline backbone substituted with a triazole moiety. Its molecular formula is C16H16N6C_{16}H_{16}N_6, and it possesses unique properties that contribute to its biological efficacy. The structural configuration allows for interactions with various biological targets, particularly in the central nervous system and cancer cells.

Antidepressant Effects

Research indicates that derivatives of triazoloquinoxalines exhibit significant antidepressant-like effects. In behavioral despair models, such as the Porsolt test, compounds from this class have shown reduced immobility in rats, suggesting rapid-acting antidepressant properties. The optimal activity is associated with specific substitutions on the quinoxaline ring that enhance receptor binding affinity .

Anticancer Activity

This compound has demonstrated promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, compounds from the triazoloquinoxaline series were tested against melanoma and breast cancer cell lines, with some derivatives exhibiting IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

The mechanism underlying the biological activity of this compound involves its interaction with adenosine receptors. Studies have shown that these compounds act as antagonists at both A1 and A2 adenosine receptors. This antagonistic action contributes to their antidepressant effects by modulating neurotransmitter release and cAMP levels in neuronal tissues .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications at specific positions on the quinoxaline structure can enhance biological activity. For example:

Position Substitution Effect on Activity
1Ethyl/CF3Increased A1 receptor affinity
4NH2/NH-acetylEnhanced A2 receptor affinity
Aromatic Ring8-HalogenImproved selectivity for A1

These findings suggest that careful modification of the compound's structure can optimize its pharmacological profile.

Case Study 1: Antidepressant Efficacy

In a study evaluating various triazoloquinoxaline derivatives for antidepressant effects, this compound was found to significantly reduce immobility time in the forced swim test compared to control groups. This result supports its potential as a rapid-acting antidepressant agent.

Case Study 2: Anticancer Activity

Another study investigated the anticancer properties of this compound against various tumor cell lines. The compound demonstrated IC50 values ranging from 5 to 10 µM across different cell lines, indicating potent anticancer activity. Moreover, it showed minimal cytotoxicity towards normal cells at similar concentrations.

Q & A

Basic: What are the optimized synthetic routes for N,N-Dimethyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine?

Methodological Answer:
The synthesis typically involves cyclization of precursor molecules under acidic or basic conditions to form the triazoloquinoxaline core. For example, substituting chlorine in 4-chlorotetrazolo[1,5-a]quinoxaline with dimethylamine in N,N-dimethylformamide (DMF) at 100°C for 1.5 hours yields N,N-dimethyl derivatives with 94% efficiency . Key factors include:

  • Catalysts/Reagents: Dimethylamine, N,N-diethylethanamine.
  • Solvents: DMF or ethanol.
  • Temperature: 80–150°C for optimal kinetics .
    Purification often employs column chromatography (e.g., cHex/EtOAc mixtures) or crystallization .

Basic: How is the compound characterized for purity and stability in research settings?

Methodological Answer:

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is standard for assessing purity (>95% typical).
  • Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition temperatures, critical for storage and handling .
  • Structural Confirmation: NMR (¹H/¹³C), FT-IR, and mass spectrometry validate molecular structure .

Advanced: How do structural modifications on the triazole and quinoxaline rings influence biological activity?

Methodological Answer:
Modifications (e.g., substituents at the 1- or 4-positions) are systematically tested via:

  • In Vitro Assays: Cytotoxicity screens (e.g., MTT assays on SK-N-SH neuroblastoma or COLO 205 colon carcinoma cells) .
  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., Cl, CF₃) enhance target binding, while bulky substituents may reduce bioavailability .
    Example: Methyl groups on the triazole ring improve selectivity for kinase targets .

Advanced: How can conflicting biological activity data across studies be resolved?

Methodological Answer:
Discrepancies (e.g., variable IC₅₀ values) arise from:

  • Assay Conditions: Differences in cell lines, serum concentrations, or incubation times.
  • Compound Stability: Degradation under storage or in vitro conditions (validate via HPLC).
  • Target Specificity: Off-target effects identified via kinase profiling or proteome-wide screens .
    Mitigation: Standardize protocols (e.g., NIH/ATCC cell lines) and include positive controls (e.g., staurosporine for cytotoxicity) .

Basic: What are the primary biological targets and mechanisms of action?

Methodological Answer:
The compound interacts with:

  • Kinases: Inhibits ATP-binding pockets due to triazoloquinoxaline’s planar structure .
  • Epigenetic Regulators: Potential HDAC or DNMT inhibition inferred from structural analogs .
    Mechanistic studies require:
  • Molecular Docking: Autodock Vina or Schrödinger Suite to predict binding poses .
  • Biochemical Assays: Fluorescence polarization or SPR to measure affinity .

Advanced: How can computational modeling guide the optimization of this compound?

Methodological Answer:

  • QSAR Models: Predict bioactivity using descriptors like logP, polar surface area, and H-bond donors .
  • ADMET Prediction: SwissADME or pkCSM to optimize pharmacokinetics (e.g., CYP450 interactions) .
  • Dynamics Simulations: MD simulations (AMBER/GROMACS) assess target-ligand stability over time .

Basic: What are the key challenges in maintaining compound stability during biological assays?

Methodological Answer:

  • Hydrolytic Degradation: Susceptibility in aqueous buffers (pH 7.4) monitored via LC-MS.
  • Photostability: Protect from light using amber vials, as quinoxaline derivatives are often photosensitive .
  • Storage: Lyophilized powders stored at -20°C in inert atmospheres (N₂ or Ar) .

Advanced: How do in vitro and in vivo efficacy profiles diverge, and how can this be addressed?

Methodological Answer:

  • Metabolic Differences: Hepatic cytochrome P450 enzymes (e.g., CYP3A4) may rapidly metabolize the compound in vivo.
  • Bioavailability: Low solubility addressed via prodrug strategies (e.g., phosphate salts) or nanoformulations .
  • Validation: Pharmacokinetic studies in rodents (e.g., Cmax, AUC measurements) .

Basic: What analytical techniques are used to confirm molecular interactions with targets?

Methodological Answer:

  • X-ray Crystallography: Resolve co-crystal structures (e.g., PDB deposition) .
  • ITC (Isothermal Titration Calorimetry): Quantify binding thermodynamics (ΔH, ΔS) .
  • Western Blotting: Assess downstream pathway modulation (e.g., phosphorylation status) .

Advanced: How does this compound compare to structural analogs in terms of efficacy and toxicity?

Methodological Answer:

  • Efficacy: Analog 8-chloro-N,N-diethyl derivatives show 10-fold higher DPP-IV inhibition (IC₅₀ = 18 nM) .
  • Toxicity: Methyl groups reduce hepatotoxicity compared to halogenated analogs (e.g., 4-chloro derivatives) .
    Comparative studies require:
  • High-Throughput Screening: Parallel testing in panels of 50+ cancer cell lines (NCI-60) .
  • Toxicogenomics: RNA-seq to identify off-target gene expression changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.